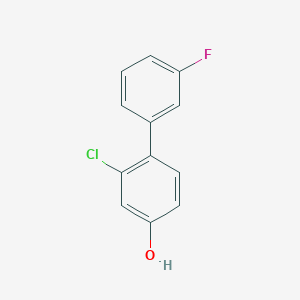

2-Chloro-3'-fluorobiphenyl-4-ol

Beschreibung

BenchChem offers high-quality 2-Chloro-3'-fluorobiphenyl-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3'-fluorobiphenyl-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8ClFO |

|---|---|

Molekulargewicht |

222.64 g/mol |

IUPAC-Name |

3-chloro-4-(3-fluorophenyl)phenol |

InChI |

InChI=1S/C12H8ClFO/c13-12-7-10(15)4-5-11(12)8-2-1-3-9(14)6-8/h1-7,15H |

InChI-Schlüssel |

WMOQHWIPZDABMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-3'-fluorobiphenyl-4-ol

Technical Monograph: 2-Chloro-3'-fluorobiphenyl-4-ol Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2-Chloro-3'-fluorobiphenyl-4-ol (CAS: 1214348-76-1) is a halogenated biaryl scaffold increasingly utilized in medicinal chemistry and materials science. Characterized by a "twisted" biphenyl core due to ortho-chlorine steric hindrance, this molecule serves as a critical intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), kinase inhibitors, and liquid crystalline materials. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and structure-activity relationship (SAR) potential.

Part 1: Structural Analysis & Physicochemical Profile

The molecule features a biphenyl core substituted with three distinct functional handles: a phenolic hydroxyl group (4-position), a chlorine atom (2-position), and a fluorine atom (3'-position).

Conformational Dynamics (The "Ortho Effect")

Unlike unsubstituted biphenyl, which retains some planarity, the 2-chloro substituent introduces significant steric bulk at the ortho position relative to the biaryl axis.

-

Effect: This forces the two phenyl rings to twist out of plane (dihedral angle ~50–60°), restricting free rotation.

-

Utility: In drug design, this "conformational lock" reduces the entropic penalty of binding to protein targets by pre-organizing the molecule into a bioactive conformation.

Electronic Modulation

-

3'-Fluorine: Acts as a metabolic block, preventing oxidative metabolism (CYP450) at the electron-rich biphenyl ring while exerting a sigma-hole effect that can engage in non-covalent interactions with receptor backbones.

-

4-Hydroxyl: Serves as the primary H-bond donor/acceptor and the nucleophilic site for further derivatization (e.g., etherification).

Physicochemical Data Table

| Property | Value / Description | Note |

| CAS Number | 1214348-76-1 | Validated Identifier |

| Molecular Formula | C₁₂H₈ClFO | |

| Molecular Weight | 222.64 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Predicted LogP | 3.6 ± 0.4 | Highly Lipophilic |

| Predicted pKa | 8.2 ± 0.2 | More acidic than phenol (9.[1][2]95) due to electron-withdrawing Cl/F |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 2 (O, F) |

Part 2: Synthetic Methodology

The most robust route to 2-Chloro-3'-fluorobiphenyl-4-ol is the Suzuki-Miyaura Cross-Coupling . Direct chlorination of fluorobiphenyl-4-ol lacks regioselectivity; therefore, a convergent synthesis using pre-functionalized synthons is required.

Retrosynthetic Strategy

-

Fragment A (Electrophile): 4-Bromo-3-chlorophenol (provides the 2-Cl and 4-OH pattern relative to the new bond).

-

Fragment B (Nucleophile): 3-Fluorophenylboronic acid.

-

Catalyst System: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to accommodate the steric hindrance of the ortho-chloro group.

Validated Experimental Protocol

Reaction:

4-Bromo-3-chlorophenol + 3-Fluorophenylboronic acid → 2-Chloro-3'-fluorobiphenyl-4-ol

Reagents:

-

4-Bromo-3-chlorophenol (1.0 equiv)

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM complex (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with 4-bromo-3-chlorophenol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvation: Add degassed 1,4-dioxane/water mixture. Crucial: Oxygen must be removed to prevent homocoupling or catalyst deactivation.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen stream. Seal the vessel.

-

Heating: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc and wash with 1N HCl (to protonate the phenol) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Pathway Visualization

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway overcoming ortho-steric hindrance.

Part 3: Reactivity & Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, offering specific advantages over non-halogenated analogs.

Structure-Activity Relationship (SAR) Map

The molecule functions as a versatile pharmacophore. The specific placement of halogens allows for "scaffold hopping" from older biphenyl drugs (e.g., Diflunisal) to novel inhibitors.

-

Metabolic Stability: The 3'-F atom blocks the para-position of the B-ring, a common site for CYP450 hydroxylation, thereby extending the half-life (

) of the compound. -

Acidity Modulation: The 2-Cl and 3'-F substituents are electron-withdrawing. This lowers the pKa of the phenol (relative to unsubstituted phenol), increasing the percentage of the ionized phenolate form at physiological pH (7.4), which can improve solubility and electrostatic binding to cationic protein residues (e.g., Arginine/Lysine).

Derivatization Potential

The phenolic -OH is the primary handle for library generation:

-

Etherification: Reaction with alkyl halides (K₂CO₃/DMF) to form biaryl ethers.

-

Buchwald-Hartwig Coupling: The phenol can be converted to a triflate (using Tf₂O) and coupled with amines to generate biphenyl-amines.

Functional Workflow Diagram

Caption: Pharmacophore analysis highlighting the functional roles of the chloro, fluoro, and hydroxyl moieties.

References

-

Aceschem. (n.d.). CAS 1214348-76-1 | 2-Chloro-3'-fluorobiphenyl-4-ol.[3] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Hoshi, T., et al. (2008).[4] Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 10(10), 2063-2066.[4] Retrieved from

-

PubChem. (2025).[1] 2-Chlorophenol (Analogous Property Data). National Library of Medicine. Retrieved from [5]

-

BenchChem. (2025).[6] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. Retrieved from

Sources

- 1. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 3. aceschem.com [aceschem.com]

- 4. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]

- 5. 2-Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-3'-fluorobiphenyl-4-ol

This guide provides a comprehensive technical overview of 2-Chloro-3'-fluorobiphenyl-4-ol, a halogenated biphenyl of interest to researchers and professionals in drug development and fine chemical synthesis. This document elucidates the compound's chemical identity, physicochemical properties, a probable synthetic route, and its potential applications, grounded in authoritative scientific context.

Chemical Identity and Molecular Descriptors

2-Chloro-3'-fluorobiphenyl-4-ol is a polychlorinated biphenyl derivative characterized by a chlorine atom and a hydroxyl group on one phenyl ring, and a fluorine atom on the second. These substitutions create a chiral molecule with specific electronic and steric properties that are of interest in medicinal chemistry and materials science.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-3'-fluorobiphenyl-4-ol | - |

| CAS Number | 1214348-76-1 | [1] |

| Molecular Formula | C₁₂H₈ClFO | [1] |

| SMILES String | OC1=CC=C(C(Cl)=C1)C2=CC(F)=CC=C2 | Generated |

| InChIKey | SILIACCBKLMMSF-UHFFFAOYSA-N | Generated |

Physicochemical and Toxicological Profile

Detailed experimental data for 2-Chloro-3'-fluorobiphenyl-4-ol is not extensively available in public literature. However, based on related compounds, we can infer a profile that guides its handling and application.

Table 2: Physicochemical Properties

| Property | Value | Source & Rationale |

| Molecular Weight | 222.64 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar biphenyl compounds. |

| Melting Point | Not reported | Halogenated biphenyls have a wide range of melting points. For example, 4,4'-Difluorobiphenyl melts at 88-91 °C.[2] |

| Boiling Point | Not reported | 4,4'-Difluorobiphenyl boils at 254-255 °C.[2] |

| Solubility | Likely soluble in organic solvents like chloroform. | Based on the properties of 4-Chloro-3-fluorophenol.[3] |

| Purity | Commercially available at ≥97% | [1] |

Toxicological Insights: The toxicological profile of 2-Chloro-3'-fluorobiphenyl-4-ol has not been thoroughly investigated. However, related halogenated aromatic compounds warrant careful handling. For instance, 2-Fluorobiphenyl is classified as a hazardous substance, causing skin and eye irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment, are essential.

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the biaryl bond to yield two key building blocks: a halogenated phenol derivative and a fluorinated boronic acid.

Sources

Solubility Profile of 2-Chloro-3'-fluorobiphenyl-4-ol in Organic Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 2-Chloro-3'-fluorobiphenyl-4-ol, a halogenated biphenyl derivative of significant interest in medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and pharmacokinetic profiling.[1] This document outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and discusses the anticipated solubility trends across a spectrum of common organic solvents. The causality behind experimental design, methods for quantitative analysis via UV-Vis spectrophotometry, and critical safety considerations are explained in detail. All methodologies are designed to be self-validating systems to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and application of novel chemical entities.

Introduction: The Significance of 2-Chloro-3'-fluorobiphenyl-4-ol

2-Chloro-3'-fluorobiphenyl-4-ol (CAS No. 1214348-76-1, Molecular Formula: C₁₂H₈ClFO, Molecular Weight: 222.64 g/mol ) is a polychlorinated and fluorinated biphenyl derivative.[2] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern medicinal chemistry.[3] Fluorine substitution, for instance, can modulate a compound's lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[4] The biphenyl scaffold itself is a privileged structure found in numerous therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior throughout the drug development pipeline. It influences:

-

Process Chemistry: Choice of solvents for reaction, crystallization, and purification.

-

Formulation: Development of viable dosage forms (e.g., oral, injectable).

-

Pharmacokinetics: Dissolution rate, which is often the rate-limiting step for absorption and bioavailability.[5]

Therefore, a robust and accurate characterization of the solubility of 2-Chloro-3'-fluorobiphenyl-4-ol in a range of pharmaceutically relevant organic solvents is an essential early-stage activity in its development.[6]

Physicochemical Properties and Their Influence on Solubility

The molecular structure of 2-Chloro-3'-fluorobiphenyl-4-ol provides key insights into its expected solubility behavior.

-

Biphenyl Core: The two phenyl rings form a large, nonpolar, hydrophobic backbone. This structure suggests good solubility in nonpolar or moderately polar organic solvents.

-

Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. This feature is crucial for interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers).

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms increase the molecule's polarity and introduce dipole moments. The high electronegativity of fluorine can also lead to specific dipole-dipole interactions.

The interplay between the large hydrophobic core and the polar functional groups suggests that the compound will exhibit a complex solubility profile, with optimal solubility likely occurring in solvents that can effectively solvate both the nonpolar and polar regions of the molecule.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure the highest degree of accuracy, the equilibrium thermodynamic solubility is determined. The Shake-Flask Method is the most common and oldest equilibrium thermodynamic method for measuring solubility and is considered the gold standard for its reliability.[7][8] The protocol described below integrates this method with UV-Vis spectrophotometry for quantification.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for an extended period, allowing it to reach thermodynamic equilibrium where the solvent is saturated with the solute.[5] After equilibrium is reached, the undissolved solid is separated by filtration or centrifugation, and the concentration of the solute in the clear supernatant is measured.

Detailed Step-by-Step Methodology

A. Preparation of Standard Solutions and Calibration Curve

Causality: A calibration curve is essential for a self-validating system. It establishes a linear relationship between the absorbance of light at a specific wavelength and the known concentration of the compound, allowing for the accurate determination of unknown concentrations in the experimental samples.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-Chloro-3'-fluorobiphenyl-4-ol and dissolve it in 10 mL of a suitable solvent in which it is highly soluble (e.g., Methanol or DMSO) to create a 1 mg/mL stock solution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of known concentrations (e.g., 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.125 µg/mL).

-

UV-Vis Analysis:

-

Scan the highest concentration standard across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of all standard solutions and a solvent blank at the determined λ_max.

-

-

Calibration Curve Plotting: Plot a graph of Absorbance vs. Concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

B. Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of solid 2-Chloro-3'-fluorobiphenyl-4-ol (e.g., 5-10 mg) to a 2 mL glass vial. Causality: Using an excess of solid ensures that the resulting solution will be saturated at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 18-24 hours.[5][7] Causality: This extended agitation period is necessary to ensure the system reaches true thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. Causality: This step is critical to prevent suspended solid particles from entering the analytical sample, which would artificially inflate the measured concentration.

-

Sample Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at λ_max using a UV-Vis spectrophotometer.

-

Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility of the compound in the original solvent.

Experimental Workflow Diagram

Caption: Solute-Solvent Interaction Types.

-

Nonpolar Solvents (Hexane, Toluene): Solubility is expected to be very low in aliphatic hexane, which can only engage in weak van der Waals forces. The aromatic nature of toluene allows for π-π stacking interactions with the biphenyl rings, resulting in slightly better, but still limited, solubility.

-

Polar Aprotic Solvents (DCM, Ethyl Acetate, Acetone, DMSO): A significant increase in solubility is predicted. These solvents cannot donate hydrogen bonds but can accept them via their oxygen or chlorine atoms, interacting favorably with the solute's hydroxyl group. Their significant dipole moments can also effectively solvate the polar C-Cl and C-F bonds and the biphenyl system. The high polarity of DMSO makes it an excellent solvent for this compound.

-

Polar Protic Solvents (Ethanol, Methanol): These solvents are expected to be excellent solvents for 2-Chloro-3'-fluorobiphenyl-4-ol. They can act as both hydrogen bond donors and acceptors, forming strong interactions with the phenolic hydroxyl group. They also have sufficient nonpolar character (the alkyl chain) to solvate the biphenyl backbone effectively.

Safety and Handling

Handling 2-Chloro-3'-fluorobiphenyl-4-ol and associated organic solvents requires strict adherence to safety protocols. While specific toxicity data for this compound is limited, caution should be exercised based on data for structurally related chemicals. [9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [9][10]* Ventilation: All handling of the solid compound and volatile organic solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. [11][12]* Solvent Hazards: Organic solvents are flammable and may be toxic or irritating. Avoid contact with skin and eyes and keep away from ignition sources. [11]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Conclusion

This technical guide has detailed the theoretical and practical considerations for determining the solubility profile of 2-Chloro-3'-fluorobiphenyl-4-ol. The compound's structure, featuring a large hydrophobic biphenyl core and key polar functional groups, predicts a nuanced solubility profile with poor solubility in nonpolar solvents and excellent solubility in polar aprotic and protic solvents. The provided shake-flask experimental protocol offers a robust and reliable method for obtaining accurate thermodynamic solubility data, which is indispensable for the continued research and development of this promising chemical entity.

References

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Liu, R., & Li, S. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(11), 3054–3064. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

Aldeghi, M., Ross, G. A., & Bodkin, M. J. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of chemical information and modeling, 62(12), 2889–2901. [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., & Norinder, U. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E16. [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Pan, L., Ho, Q., & Tsutsui, K. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 928-934. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning adapted lab manual.

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11205840, 2-Chloro-3-fluorophenol. Retrieved from [Link]

-

Daikin Chemicals. (2022, August 2). Safety data sheet. Retrieved from [Link]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. (Source document appears to be a review article, specific journal not identified in search result).

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 23(8), 1016-1044. [Link]

-

Cordeiro, R. A., de Oliveira, T. M., & da Silva, A. B. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

-

ChemBeanes. (2026, February 10). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Retrieved from [Link]

-

Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Brazilian Journal of Biology, 82, e244675. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4147–4158. [Link]

-

Kiani, M., & Halladj, R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

Sources

- 1. physchemres.org [physchemres.org]

- 2. aceschem.com [aceschem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. daikinchemicals.com [daikinchemicals.com]

Technical Analysis: Acidity and Physicochemical Profiling of 2-Chloro-3'-fluorobiphenyl-4-ol

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-3'-fluorobiphenyl-4-ol , focusing specifically on its acid dissociation constant (pKa). As a lipophilic phenol derivative, this compound presents specific challenges in aqueous solubility that necessitate advanced determination protocols. This document outlines the theoretical derivation of its acidity based on electronic substituent effects and details the Yasuda-Shedlovsky extrapolation method , the gold-standard experimental protocol for determining the pKa of sparingly soluble electrophiles.

Part 1: Structural Analysis & Theoretical pKa Prediction

To understand the acidity of 2-Chloro-3'-fluorobiphenyl-4-ol, we must deconstruct the electronic influence of its substituents on the phenolic core. The pKa is governed by the stability of the conjugate base (phenoxide anion).

Structural Dissection

-

Core Scaffold: 4-Hydroxybiphenyl (4-Phenylphenol).[1][2][3][4]

-

Acidic Center: Phenolic -OH at position 4.

-

Substituent A (Proximal): Chlorine at position 2 (Ring A). relative to the phenol (position 4), this chlorine is in the meta position.

-

Substituent B (Distal): Fluorine at position 3' (Ring B).

Electronic Effects and Hammett Prediction

Using the Hammett equation (

| Component | Nature of Effect | Hammett Constant ( | Impact on pKa |

| Parent: Phenol | Reference Standard | N/A | 9.95 (Base Value) |

| 4-Phenyl Group | Resonance delocalization (weakly withdrawing) | Lowers to ~9.55 | |

| 2-Chloro (meta to OH) | Inductive withdrawal (-I), weak Resonance (+M) | Significant decrease | |

| 3'-Fluoro (Distal) | Inductive withdrawal (-I) through bridge | Slight decrease |

Theoretical Calculation:

The chlorine atom, being meta to the hydroxyl group, exerts a strong electron-withdrawing inductive effect, stabilizing the negative charge on the phenoxide oxygen. The distal fluorine contributes a minor inductive effect transmitted through the biphenyl

Predicted pKa Range: 8.4 – 8.8 Note: This compound is significantly more acidic than unsubstituted phenol due to the cumulative electron-withdrawing nature of the chloro- and phenyl- substituents.

Part 2: Experimental Determination Protocol

Challenge: 2-Chloro-3'-fluorobiphenyl-4-ol has high lipophilicity (LogP

Solution: The Yasuda-Shedlovsky Extrapolation Method .[5] This technique involves determining apparent pKa values (

Reagents and Equipment

-

Cosolvent: Methanol (HPLC Grade) or Dioxane. Methanol is preferred for biphenyls.

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

The Yasuda-Shedlovsky Workflow

-

Preparation: Prepare three assay solutions with varying methanol/water ratios (e.g., 30%, 40%, 50% w/w MeOH). Ensure the sample concentration is ~0.5 mM.

-

Titration: Perform acid-base titration under inert gas (Argon/Nitrogen) to prevent

absorption. -

Data Collection: Record pH vs. volume of titrant. Calculate the apparent

for each solvent ratio using the Bjerrum difference plot method. -

Extrapolation: The Yasuda-Shedlovsky equation correlates the apparent pKa with the dielectric constant (

) of the solvent mixture:-

Plot

(y-axis) vs. -

The y-intercept (at the dielectric constant of pure water,

) yields the theoretical aqueous pKa.

-

Visualization of Workflow

Figure 1: The Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic compounds.

Part 3: Biological Implications & ADME Profile

Understanding the pKa of 2-Chloro-3'-fluorobiphenyl-4-ol is critical for predicting its behavior in biological systems.

Ionization at Physiological pH

-

Physiological pH (Blood/Cytosol): 7.4

-

Predicted pKa: ~8.6

-

Ionization State: Using the Henderson-Hasselbalch equation:

Membrane Permeability

Because the neutral form dominates at pH 7.4, the compound retains high membrane permeability. The presence of the halogen atoms (Cl, F) increases lipophilicity compared to the parent biphenyl-4-ol, potentially increasing the Volume of Distribution (

Metabolic Stability

The 4-OH group is a handle for Phase II conjugation (Glucuronidation/Sulfation). However, the 2-Chloro substituent creates steric hindrance around the hydroxyl group, potentially slowing down glucuronidation kinetics compared to unsubstituted 4-hydroxybiphenyl. This "metabolic blockade" strategy is common in medicinal chemistry to extend half-life.

Part 4: Structure-Property Relationship Diagram

Figure 2: Structure-Activity Relationship (SAR) illustrating the electronic contributions to acidity.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

- Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism, 9(9), 869-878.

-

PubChem Database. (2025). 4-Hydroxybiphenyl Compound Summary. National Library of Medicine. Link

-

NIST Chemistry WebBook. (2025). pKa Data for Phenol Derivatives. National Institute of Standards and Technology. Link

Sources

- 1. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 对羟基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. p-Hydroxybiphenyl [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurjchem.com [eurjchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3'-fluorobiphenyl-4-ol

Introduction: Navigating the Challenges of Substituted Biphenyl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[4][5]

This application note provides a detailed protocol and technical guidance for a particularly challenging Suzuki-Miyaura coupling: the synthesis of 2-Chloro-3'-fluorobiphenyl-4-ol. This transformation presents several hurdles that necessitate a carefully optimized set of reaction conditions. The primary challenges include the lower reactivity of the aryl chloride compared to its bromide or iodide counterparts, the presence of a potentially interfering hydroxyl group, and the steric hindrance around the reactive center.[6][7] Through a rationally designed protocol, this guide will enable researchers, scientists, and drug development professionals to successfully navigate these complexities.

The Scientific Rationale: A Deep Dive into Reaction Optimization

The success of a Suzuki-Miyaura coupling hinges on the interplay of several key components: the palladium catalyst (a combination of a palladium source and a ligand), the base, the solvent, and the reaction temperature. For a substrate as demanding as 2-Chloro-3'-fluorobiphenyl-4-ol, each of these parameters must be judiciously selected.

Catalyst Selection: Overcoming the Inertness of Aryl Chlorides

Aryl chlorides are notoriously less reactive than aryl bromides and iodides in the rate-determining oxidative addition step of the catalytic cycle.[8] To overcome this, highly active catalyst systems are required. These typically involve electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition of the Pd(0) species to the C-Cl bond.[6][7][9] For this specific substrate, a catalyst system composed of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos is highly recommended. Palladacycles are also excellent precatalysts for such challenging transformations.[7][10]

The Role of the Base: A Balancing Act

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][9] The base activates the boronic acid by forming a more nucleophilic boronate species. However, the presence of a phenolic hydroxyl group in the substrate requires careful base selection to avoid competitive deprotonation, which could lead to side reactions or catalyst inhibition. A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often a good choice, providing sufficient activation of the boronic acid without being overly aggressive towards the phenol.[11][12]

Solvent System: Influencing Reactivity and Solubility

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity.[11][13][14] A mixture of a polar aprotic solvent, such as dioxane or tetrahydrofuran (THF), with water is a common and effective solvent system for Suzuki-Miyaura couplings.[1][13] Water can play a beneficial role in the transmetalation step and helps to dissolve the inorganic base.[15]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the Suzuki-Miyaura coupling of 2-chloro-4-hydroxyphenylboronic acid with 1-bromo-3-fluorobenzene to yield 2-Chloro-3'-fluorobiphenyl-4-ol.

Materials and Reagents:

-

2-chloro-4-hydroxyphenylboronic acid

-

1-bromo-3-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

-

Reaction vessel (e.g., Schlenk flask)

Reaction Setup and Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-hydroxyphenylboronic acid (1.0 equiv), 1-bromo-3-fluorobenzene (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add these to the Schlenk flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask to create a 4:1 dioxane:water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

-

Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-3'-fluorobiphenyl-4-ol.

Summary of Optimized Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | A common and effective palladium precursor that is reduced in situ to the active Pd(0) species. |

| Ligand | SPhos | A bulky and electron-rich biarylphosphine ligand that facilitates the oxidative addition of the aryl chloride and promotes high catalytic activity.[6] |

| Base | Potassium phosphate (K₃PO₄) | A moderately strong base that effectively promotes transmetalation without causing significant deprotonation of the phenol, which could lead to side reactions.[11] |

| Solvent System | 1,4-Dioxane / Water (4:1) | A polar aprotic/aqueous mixture that ensures solubility of reagents and facilitates the catalytic cycle.[13] |

| Temperature | 100 °C | Elevated temperature is necessary to overcome the activation barrier for the oxidative addition of the less reactive aryl chloride. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the catalytically active Pd(0) species.[1] |

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Further Considerations

-

Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading slightly (e.g., to 3-5 mol%). Ensure that the reaction mixture is thoroughly degassed, as oxygen can deactivate the catalyst.[1] The quality of the boronic acid is also crucial; older or impure batches may lead to lower yields.

-

Side Reactions: The formation of homocoupled products (Ar-Ar and Ar'-Ar') can occur, especially if the reaction is not properly degassed.[1] Protodeborylation (replacement of the boronic acid group with a hydrogen) can also be a competing side reaction, particularly with prolonged reaction times or overly harsh basic conditions.

-

Alternative Coupling Partners: For the synthesis of 2-Chloro-3'-fluorobiphenyl-4-ol, one could also envision the coupling of 2-chloro-4-hydroxy-bromobenzene with 3-fluorophenylboronic acid. The choice of coupling partners will depend on the commercial availability and stability of the starting materials.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-3'-fluorobiphenyl-4-ol is a challenging yet achievable transformation. By employing a highly active palladium catalyst system, a carefully selected base, and an appropriate solvent mixture under inert conditions, high yields of the desired product can be obtained. The protocol and insights provided in this application note offer a robust starting point for researchers engaged in the synthesis of complex biaryl compounds, empowering them to overcome common synthetic hurdles and accelerate their research and development efforts.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Zhang, P., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Singh, R., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]

-

Bedford, R. B., et al. (2003, February 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

-

Singh, R., et al. (2022, August 6). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [Link]

-

Hoshi, T., et al. (2013, November 15). An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. PubMed. [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

-

Kumar, S., et al. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY. [Link]

-

Tamba, S., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

Lange, M., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

-

MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

-

Salcedo, R., et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]

-

Salcedo, R., et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

-

Kumar, S., et al. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. [Link]

-

Sohel, S. M., et al. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Niwa, T., et al. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications. [Link]

-

ResearchGate. (2023, June 1). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mt.com [mt.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

Using 2-Chloro-3'-fluorobiphenyl-4-ol as a pharmaceutical intermediate

Abstract

This technical guide details the application, synthesis, and quality control of 2-Chloro-3'-fluorobiphenyl-4-ol , a specialized intermediate for the development of biaryl-based pharmaceuticals.[1] Characterized by orthogonal halogenation (chlorine and fluorine on separate rings), this scaffold offers unique electronic and steric properties that modulate metabolic stability and lipophilicity in downstream Active Pharmaceutical Ingredients (APIs).[1] This note provides a validated Suzuki-Miyaura coupling protocol for its synthesis, downstream derivatization strategies, and rigorous analytical standards.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 2-Chloro-3'-fluorobiphenyl-4-ol |

| CAS Number | 1214348-76-1 |

| Molecular Formula | C₁₂H₈ClFO |

| Molecular Weight | 222.64 g/mol |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| pKa (Predicted) | ~7.8 (Phenolic OH, acidified by ortho-Cl) |

| LogP | ~3.7 (High Lipophilicity) |

| Structural Class | Halogenated Biaryl Phenol |

Strategic Significance in Drug Design

As a "Privileged Scaffold," 2-Chloro-3'-fluorobiphenyl-4-ol serves as a critical building block for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , Metalloproteinase Inhibitors (MMPs) , and Kinase Inhibitors .[1]

-

Metabolic Blocking: The 3'-fluorine atom blocks the metabolically vulnerable para-position of the phenyl ring (relative to the biaryl bond), extending the half-life (

) of the final drug candidate.[1] -

Electronic Modulation: The 2-chloro substituent on the phenolic ring exerts an electron-withdrawing effect, lowering the pKa of the hydroxyl group.[1] This enhances the acidity of the phenol, making it a superior nucleophile for O-alkylation reactions compared to non-halogenated analogues.[1]

-

Conformational Lock: The steric bulk of the ortho-chlorine atom induces a twist in the biaryl axis, preventing coplanarity.[1] This non-planar geometry is often essential for binding into hydrophobic pockets of enzymes like COX-2 or p38 MAP kinase.[1]

Protocol A: Synthesis via Suzuki-Miyaura Coupling[1]

Objective: Synthesize 2-Chloro-3'-fluorobiphenyl-4-ol from commercially available precursors with >95% purity.

Retrosynthetic Logic: The most efficient disconnection involves the coupling of 4-bromo-3-chlorophenol (electrophile) and 3-fluorophenylboronic acid (nucleophile).[1] This route preserves the phenolic functionality without requiring protection/deprotection steps if base equivalents are carefully controlled.[1]

Reagents:

-

Reactant A: 4-Bromo-3-chlorophenol (1.0 equiv)[1]

-

Reactant B: 3-Fluorophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Procedure:

-

Inertion: Charge a 3-neck round-bottom flask with Reactant A and Reactant B. Evacuate and backfill with Nitrogen (

) three times.[1] -

Solvation: Add degassed 1,4-Dioxane. Stir until fully dissolved.

-

Activation: Add the Pd(PPh₃)₄ catalyst under a positive stream of

.[1] Stir for 10 minutes at room temperature to allow pre-complexation. -

Initiation: Add the degassed Na₂CO₃ solution. The mixture will turn biphasic.[1]

-

Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

-

Quench & Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Protocol B: Downstream Derivatization (O-Alkylation)[1]

Objective: Utilize the scaffold to generate a biaryl ether library (common in MMP inhibitor synthesis).[1]

-

Dissolution: Dissolve 2-Chloro-3'-fluorobiphenyl-4-ol (1.0 equiv) in dry DMF.

-

Deprotonation: Add

(2.0 equiv) and stir at RT for 30 mins. The solution will darken as the phenoxide forms.[1] -

Coupling: Add the alkyl halide (e.g., N-(2-chloroethyl)morpholine) (1.1 equiv).

-

Heating: Heat to 60°C for 4 hours.

-

Isolation: Pour into ice water. Filter the precipitate or extract with DCM.[1]

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and the forward synthesis pathway, highlighting the critical intermediate states.

Figure 1: Synthetic workflow for 2-Chloro-3'-fluorobiphenyl-4-ol, illustrating the convergent Suzuki coupling and divergent downstream applications.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for pharmaceutical use, the following HPLC method is recommended.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (aromatic backbone) and 280 nm (phenol).[1]

-

Gradient:

Acceptance Criteria:

-

Purity:

98.0% (Area %).[1][3][4][2] -

Impurities: No single impurity > 0.5% (Check specifically for des-halo analogues or homocoupling dimers).

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid dust inhalation.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (

) if storing for prolonged periods to prevent phenolic oxidation.

References

-

Suzuki-Miyaura Coupling Methodology

-

Biaryl Scaffolds in Drug Discovery

-

Synthesis of Fluorinated Biphenyls (Analogous Protocols)

-

Chemical Property Data

Sources

- 1. 2-Chloro-4-biphenylol | C12H9ClO | CID 79688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. moodle2.units.it [moodle2.units.it]

- 3. 2-Chloro-3-fluoropyridin-4-ol | 1184172-46-0 [chemicalbook.com]

- 4. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. researchgate.net [researchgate.net]

Application Note: Optimized Catalytic Strategies for the Synthesis of 2-Chloro-3'-fluorobiphenyl-4-ol

Executive Summary

The synthesis of 2-Chloro-3'-fluorobiphenyl-4-ol presents a specific set of challenges common to modern medicinal chemistry: constructing a biaryl core with ortho-substitution (steric hindrance) while managing an acidic phenolic moiety. This application note details two distinct catalytic protocols for the Suzuki-Miyaura cross-coupling of 4-bromo-3-chlorophenol and 3-fluorophenylboronic acid .

-

Protocol A (The Robust Route): Utilizes phenol protection to eliminate catalyst poisoning and ensure purification ease. Recommended for scale-up (>10g).

-

Protocol B (The Direct Route): A "green" approach using advanced Buchwald ligands to couple the free phenol directly. Recommended for high-throughput screening (HTS) and rapid analog generation (<500mg).

Chemical Context & Retrosynthesis

The target molecule features a 2-chloro substituent on the phenolic ring. In a Suzuki coupling context, this places a chlorine atom ortho to the reactive carbon-halogen bond. This steric bulk significantly retards the oxidative addition step and can hinder transmetallation . Furthermore, the unprotected phenol (pKa ~8-10) can deprotonate under basic coupling conditions, forming a phenoxide anion that may coordinate to palladium, effectively poisoning the catalyst.

Retrosynthetic Strategy

The most logical disconnection is at the C1-C1' bond.

-

Fragment A (Electrophile): 4-Bromo-3-chlorophenol (or its protected ether).

-

Fragment B (Nucleophile): 3-Fluorophenylboronic acid.

Figure 1: Retrosynthetic analysis highlighting the steric challenge at the oxidative addition site.

Catalytic System Design

To overcome the ortho-chloro steric hindrance, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected as the primary ligand.[1]

Why SPhos?

-

Electron Richness: The dicyclohexylphosphino group is electron-rich, facilitating the oxidative addition of the Pd(0) center into the hindered Ar-Br bond.

-

Steric Bulk: The biaryl backbone creates a protective pocket around the Pd center, promoting reductive elimination of the crowded biaryl product.

-

Stability: It forms stable monomeric Pd(0) species, preventing catalyst aggregation (palladium black formation).

Mechanism of Action

The following diagram illustrates how SPhos facilitates the cycle despite the steric clash from the 2-chloro group.

Figure 2: Catalytic cycle emphasizing the role of SPhos in stabilizing the oxidative addition complex.

Protocol A: The Robust Route (Protected Phenol)

This protocol uses a Benzyl (Bn) ether protection strategy. It is highly reliable because it converts the acidic phenol into a neutral aryl ether, preventing catalyst poisoning and simplifying the organic extraction.

Reagents

-

Substrate: 4-Bromo-3-chlorophenol

-

Reagent: Benzyl bromide (BnBr)

-

Coupling Partner: 3-Fluorophenylboronic acid

-

Catalyst: Pd(dppf)Cl₂·DCM (Robust, air-stable) or Pd(OAc)₂/SPhos

-

Base: K₂CO₃ (Protection), K₃PO₄ (Coupling)

-

Solvents: DMF, Toluene, Water

Step-by-Step Workflow

Step 1: Protection (Benzylation)

-

Dissolve 4-bromo-3-chlorophenol (1.0 eq) in DMF (0.5 M).

-

Add K₂CO₃ (2.0 eq) and stir at RT for 15 min.

-

Add Benzyl bromide (1.1 eq) dropwise.

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Suzuki Coupling

-

Charge a reaction vial with Protected Aryl Bromide (1.0 eq), 3-Fluorophenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Add Pd(dppf)Cl₂·DCM (3 mol%).

-

Note: For extremely hindered batches, switch to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) .

-

-

Add solvent: Toluene/Water (4:1 ratio, degassed). Concentration: 0.2 M.[4]

-

Seal and heat to 90°C for 12 hours.

-

Workup: Filter through Celite. Extract with EtOAc.[2] Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Step 3: Deprotection (Debenzylation)

Critical Note: Standard hydrogenolysis (H₂/Pd-C) may cause dechlorination (removing the 2-Cl group). Use acidic deprotection or BBr₃.

-

Dissolve intermediate in dry DCM at 0°C.

-

Add BBr₃ (1.0 M in DCM, 2.0 eq) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench carefully with MeOH/Ice.

-

Isolate product via extraction and recrystallization (Hexane/DCM).

Protocol B: The Direct Route (Free Phenol)

This protocol bypasses protection steps, utilizing water-soluble bases and specific ligand ratios to manage the phenoxide intermediate.

Reagents

-

Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4-5 mol%).

-

Base: K₃PO₄ (3.0 eq). Note: Excess base is required to neutralize the phenol and facilitate transmetallation.

-

Solvent: n-Butanol/Water (3:1) or Toluene/Water (3:1).

Step-by-Step Workflow

-

Preparation: In a reaction tube equipped with a stir bar, add:

-

4-Bromo-3-chlorophenol (1.0 mmol)

-

3-Fluorophenylboronic acid (1.5 mmol)

-

K₃PO₄ (3.0 mmol)

-

Pd(OAc)₂ (4.5 mg, 0.02 mmol)

-

SPhos (16.4 mg, 0.04 mmol)

-

-

Degassing: Cap the tube and purge with Nitrogen/Argon for 5 minutes.

-

Solvent Addition: Add degassed n-Butanol/Water (4 mL total) via syringe.

-

Reaction: Heat to 80°C for 4-6 hours.

-

Observation: The mixture will turn biphasic and eventually dark black/brown upon completion.

-

-

Quench: Cool to RT. Acidify with 1M HCl to pH ~3 (to reprotonate the phenol).

-

Extraction: Extract with EtOAc (3x).

-

Purification: The crude material is often clean enough for recrystallization. If not, column chromatography using acidified silica (add 1% AcOH to eluent) prevents streaking.

Analytical Data & Troubleshooting

Expected Data Profile

| Property | Value/Observation |

| Appearance | Off-white to pale beige crystalline solid |

| Molecular Weight | 222.64 g/mol |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, -OH), 7.6-7.2 (m, aromatic protons). Look for splitting of the biphenyl bridge protons due to F-coupling. |

| ¹⁹F NMR | ~ -113 ppm (characteristic of meta-fluoro). |

| MS (ESI-) | [M-H]⁻ = 221.1 |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (<20%) | Catalyst poisoning by free phenol (Protocol B). | Switch to Protocol A (Protection). Increase SPhos:Pd ratio to 3:1. |

| Dechlorination | Over-reduction during deprotection (Protocol A). | Avoid H₂/Pd. Use BBr₃ or TFA/Thioanisole for deprotection. |

| Protodeboronation | Boronic acid instability. | Use excess boronic acid (1.5 - 2.0 eq). Switch base to KF or CsF. |

| Homocoupling | Oxygen presence.[4][5] | Rigorous degassing (freeze-pump-thaw) required. |

References

-

Bardner, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides with Aryl- and Heteroaryltrifluoroborates. Angewandte Chemie International Edition. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][6][7][8][9] Chemical Reviews. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. ikm.org.my [ikm.org.my]

- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Derivatization of the hydroxyl group in 2-Chloro-3'-fluorobiphenyl-4-ol

Application Note & Protocol Guide

Topic: Strategic Derivatization of the Hydroxyl Group in 2-Chloro-3'-fluorobiphenyl-4-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3'-fluorobiphenyl-4-ol is a substituted biphenyl phenol, a structural motif of significant interest in medicinal chemistry and materials science.[1][2][3][4] The hydroxyl group is a key handle for synthetic modification, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, or for creating new vectors for further chemical coupling.[3] However, the derivatization of this hydroxyl group is not always trivial due to the electronic effects of the halogen substituents and potential steric hindrance inherent to the biphenyl scaffold. This guide provides a detailed exploration of two primary and robust strategies for its derivatization—Etherification and Esterification—with an emphasis on the underlying chemical principles, detailed step-by-step protocols, and troubleshooting insights to ensure successful synthesis and validation.

Introduction: The Strategic Importance of Derivatizing 2-Chloro-3'-fluorobiphenyl-4-ol

The biphenyl scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[2][4] The specific compound, 2-Chloro-3'-fluorobiphenyl-4-ol, combines several features that make it a valuable synthetic intermediate:

-

Biphenyl Core: Provides a rigid, well-defined three-dimensional structure.

-

Halogen Substituents: The chloro and fluoro groups can influence conformation, metabolic stability, and binding interactions through halogen bonding or by altering electronic properties.

-

Phenolic Hydroxyl Group: This is the primary site for chemical modification. Converting the polar -OH group into an ether or ester can dramatically alter the molecule's properties, which is a critical step in optimizing lead compounds in drug discovery programs.[3]

The decision to derivatize the hydroxyl group is typically driven by a specific goal, such as improving cell permeability, altering protein-binding affinity, or preparing the molecule for subsequent reactions (e.g., cross-coupling). This guide focuses on providing the practical knowledge to achieve these modifications efficiently and reliably.

Derivatization Strategies: A Fork in the Synthetic Road

The two most common and versatile derivatization pathways for a phenolic hydroxyl group are O-alkylation (to form an ether) and O-acylation (to form an ester). The choice between them depends on the desired stability and electronic properties of the final product.

Caption: Decision workflow for derivatizing 2-Chloro-3'-fluorobiphenyl-4-ol.

Strategy I: Etherification via Williamson Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[5] It is an S(_N)2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an organohalide.[6]

Mechanistic Considerations

The reaction proceeds in two conceptual steps:

-

Deprotonation: The phenolic proton is acidic and must be removed by a base to generate the nucleophilic phenoxide anion. The choice of base is critical. For phenols, bases ranging from moderate (K₂CO₃) to strong (NaOH, NaH) can be used.[7] Given the potential for steric hindrance in the biphenyl system, a stronger base may be required to ensure complete and rapid formation of the phenoxide.[7]

-

Nucleophilic Attack: The resulting phenoxide attacks the primary or methyl alkyl halide (or sulfonate) in an S(_N)2 fashion. To maximize yield, it is crucial to use unhindered alkylating agents (e.g., methyl iodide, ethyl bromide). Secondary and tertiary halides are prone to E2 elimination under basic conditions, leading to alkene byproducts instead of the desired ether.[5][6]

Caption: Simplified mechanism of the Williamson ether synthesis.

Protocol: Synthesis of 2-Chloro-4-(ethoxymethyl)-3'-fluorobiphenyl

This protocol details the ethylation of 2-Chloro-3'-fluorobiphenyl-4-ol using ethyl bromide.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Chloro-3'-fluorobiphenyl-4-ol | 224.65 | 1.0 | 1.0 |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.2 | 1.2 |

| Ethyl Bromide (Bromoethane) | 108.97 | 1.5 | 1.5 |

| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated NH₄Cl (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-3'-fluorobiphenyl-4-ol (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Cool the mixture back to 0 °C. Add ethyl bromide (1.5 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product should have a higher R(_f) value than the starting phenol.

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[8]

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure ether derivative.

Strategy II: Esterification via DCC/DMAP Coupling (Steglich Esterification)

For creating an ester linkage, especially with sterically hindered phenols, direct Fischer esterification is often ineffective. The Steglich esterification, which uses a carbodiimide coupling agent (like DCC) and an acylation catalyst (DMAP), is a mild and highly effective alternative.[9]

Mechanistic Considerations

The key to this reaction is the in-situ activation of the carboxylic acid by dicyclohexylcarbodiimide (DCC).

-

Activation: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.[9]

-

Catalysis: 4-Dimethylaminopyridine (DMAP) is a superior nucleophile compared to the phenol. It attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This step is crucial for accelerating the reaction.[9]

-

Acylation: The phenolic hydroxyl group then attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents and can be removed by filtration.

Protocol: Synthesis of 2-Chloro-3'-fluorobiphenyl-4-yl acetate

This protocol details the acetylation of the title compound using acetic acid.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Chloro-3'-fluorobiphenyl-4-ol | 224.65 | 1.0 | 1.0 |

| Acetic Acid | 60.05 | 1.2 | 1.2 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | 1.2 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 (catalytic) |

| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |

| Ethyl Acetate | - | As needed | - |

| 1 M HCl (aq) | - | As needed | - |

| Saturated NaHCO₃ (aq) | - | As needed | - |

Procedure:

-

Setup: To a round-bottom flask, add 2-Chloro-3'-fluorobiphenyl-4-ol (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq).

-

Dissolution: Add anhydrous DCM (approx. 0.1 M) and stir to dissolve all components.

-

Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of anhydrous DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate (dicyclohexylurea, DCU) will form as the reaction progresses.

-

Monitoring: Monitor the reaction by TLC. The ester product will be less polar (higher R(_f)) than the starting material.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.

Characterization of Derivatives

Successful derivatization must be confirmed by analytical methods:

-

TLC: As a preliminary check, the product should show a single spot with a different R(_f) value from the starting material.

-

¹H NMR: For etherification, look for new signals corresponding to the protons of the added alkyl group (e.g., a triplet and quartet for an ethyl group). For esterification, a new singlet around 2.1-2.3 ppm would indicate an acetate group. The phenolic -OH proton signal (often a broad singlet) should disappear in both cases.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the derivatized product.

-

FT-IR Spectroscopy: The broad O-H stretch of the starting phenol (around 3200-3500 cm⁻¹) should disappear. For esterification, a strong C=O stretch will appear around 1760 cm⁻¹ (for phenyl esters).

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No Reaction / Low Conversion | Etherification: Base is too weak or wet; alkylating agent is unreactive.[7] | Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure all reagents and glassware are anhydrous. Use a more reactive alkylating agent (e.g., R-I instead of R-Cl). |

| Esterification: Incomplete activation of the carboxylic acid. | Ensure DCC is fresh and active. Check that the solvent is anhydrous. | |

| Formation of Side Products | Etherification: Elimination reaction with secondary/tertiary halides. | Use a primary or methyl alkyl halide.[5][6] |

| Esterification: Formation of N-acylurea byproduct. | Ensure DMAP is present and active, as it minimizes this side reaction.[9] | |

| Difficulty in Purification | Esterification: DCU byproduct is partially soluble in the reaction mixture. | After filtration, cool the filtrate to 0 °C to precipitate more DCU. Alternatively, wash the crude product with a solvent in which DCU is insoluble. |

References

- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- The Williamson Ether Synthesis.

- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Public

- Biological deeds of Biphenyl deriv

- Williamson Ether Synthesis - Chemistry Steps.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchG

- The Williamson Ether Synthesis - Master Organic Chemistry.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic

- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a - ResearchG

- Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchG

- Steglich Esterific

-

Ester synthesis by esterification - Organic Chemistry Portal. [Link]

- Biphenyls and their derivatives as synthetically and pharmacologically important arom

-

A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed. [Link]

- A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives: Properties, Synthesis, and Biological Activity - Benchchem.

-

Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed. [Link]

-

A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. | Semantic Scholar. [Link]

-

(PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES - ResearchGate. [Link]

- Bulletin 909A Guide to Derivatiz

-

Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. Steglich Esterification [organic-chemistry.org]

2-Chloro-3'-fluorobiphenyl-4-ol in liquid crystal synthesis applications

Executive Summary

2-Chloro-3'-fluorobiphenyl-4-ol (CAS: 1214348-76-1) is a critical biaryl intermediate used in the synthesis of advanced nematic liquid crystals (LCs) and pharmaceutical scaffolds. In the context of display technology (TFT-LCD, OLED), this molecule serves as a "core building block." The lateral halogen substitution pattern (2-Chloro, 3'-Fluoro) is engineered to disrupt molecular symmetry, thereby suppressing the melting point and broadening the nematic operating range without compromising the dielectric anisotropy (

This guide provides a validated protocol for the synthesis, purification, and derivatization of this intermediate, tailored for researchers requiring high-purity materials (>99.5%) for electronic-grade applications.

Material Science Context: The Role of Lateral Halogenation

In liquid crystal design, the "rigid core" determines the mesophase stability. Unsubstituted biphenyls often exhibit high melting points, making them unsuitable for room-temperature displays.

-